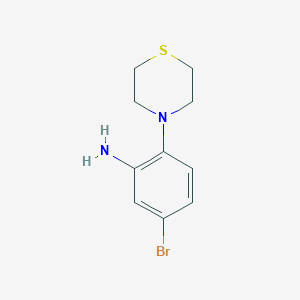
5-Bromo-2-(thiomorpholin-4-yl)aniline
Overview
Description
Scientific Research Applications
Photostabilization of Polymers
One study explored the synthesis of new thiophene derivatives, including compounds structurally similar to 5-Bromo-2-(thiomorpholin-4-yl)aniline, for use as photostabilizers in rigid poly(vinyl chloride) (PVC). These materials effectively reduced the level of photodegradation in PVC films, suggesting potential applications in enhancing the durability of PVC products against UV radiation (Balakit et al., 2015).
Spectrophotometric Metal Detection
Another study focused on the synthesis of water-soluble pyridylazoaniline reagents, structurally related to this compound, for the spectrophotometric determination of metals such as iron(II), copper(II), nickel(II), and cobalt(III). One of the reagents showed high sensitivity and selectivity for iron(II), making it useful for trace determination of iron(II) in biological samples (Horiguchi et al., 1983).
Antimicrobial Activities
Research into the synthesis of linezolid-like molecules, including derivatives with structural similarities to this compound, has shown that these compounds exhibit good antitubercular activities. This indicates potential applications in the development of new antimicrobial agents (Başoğlu et al., 2012).
Electroluminescence
A novel class of emitting amorphous molecular materials, incorporating structural motifs similar to this compound, has been designed and synthesized for use in organic electroluminescent devices. These compounds exhibit color-tunable emission, including white light, and function as excellent materials for organic electroluminescent devices due to their intense fluorescence emission and stable amorphous glasses formation (Doi et al., 2003).
Antitubercular Activity
The Buchwald–Hartwig cross-coupling of compounds structurally related to this compound with various anilines, accelerated by microwave irradiation, produced new 5-(arylamino)pyrimidines with significant bacteriostatic effects against Mycobacterium tuberculosis. This suggests potential applications in the development of new antitubercular agents (Verbitskiy et al., 2021).
properties
IUPAC Name |
5-bromo-2-thiomorpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBIDYPIIHVPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



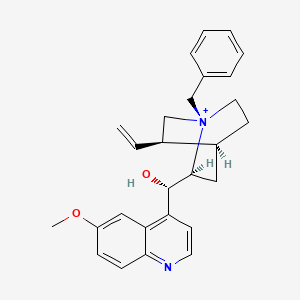



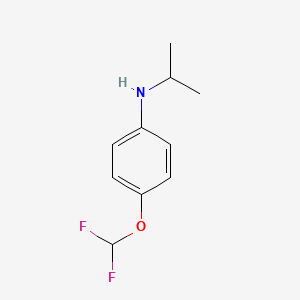
![3-{[(4-Fluorophenyl)methyl]amino}benzamide](/img/structure/B3076906.png)
![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3076909.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3076917.png)
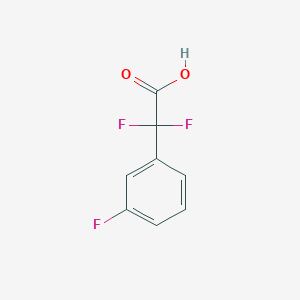

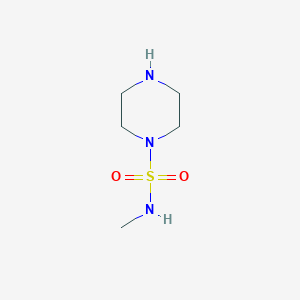

![(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B3076957.png)
